
2-(Pyridin-3-yl)pyrimidin-4-amine
概要
説明
The compound 2-(Pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This structure is significant in medicinal chemistry due to its potential biological activity and its ability to interact with various biological targets.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been widely explored. For instance, compounds based on a pyrimidine scaffold, similar to 2-(Pyridin-3-yl)pyrimidin-4-amine, have been synthesized and their complexation with metals such as Zn(II) and Cu(II) has been studied . Additionally, a novel one-pot synthesis approach has been reported for a structurally related compound, which was characterized using various spectroscopic methods . These studies demonstrate the interest in developing efficient synthetic routes for such compounds due to their potential applications.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography and optimized using density functional theory (DFT) . The crystallographic data provide insights into the geometric parameters, which are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives has been explored in various studies. For example, the formation of complexes with metal ions has been observed, which can significantly alter the stability and properties of the compounds . Additionally, the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols under acid-catalyzed conditions leads to the formation of pyrrolidinyl pyrimidine derivatives . These reactions are important for the functionalization and diversification of the pyrimidine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of nitrogen atoms and aromatic systems can lead to interactions such as hydrogen bonding and π-π stacking, which are important for the compound's solubility, stability, and biological activity . Computational studies, including DFT and molecular docking, can predict these properties and help in understanding the compound's behavior in biological systems10.
科学的研究の応用
Antimicrobial Activity
Pyrimidine derivatives, including compounds related to 2-(Pyridin-3-yl)pyrimidin-4-amine, have been investigated for their antimicrobial properties. For instance, 2-methyl-5-nitro-phenyl-(4-pyridin-3-yl-pyrimidin-2-yl)-amine and its related compounds showed significant in vitro antibacterial and antifungal activities (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Synthesis and Heterocyclic Compound Formation
The synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been achieved using palladium catalysts, which are useful for the preparation of a range of heterocyclic compounds (El-Deeb, Ryu, & Lee, 2008). These compounds are important in various chemical syntheses and have potential applications in materials science and pharmaceuticals.
Insecticidal and Antibacterial Potential
Compounds like (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines, which are structurally related to 2-(Pyridin-3-yl)pyrimidin-4-amine, have shown promising results in terms of insecticidal activity against Pseudococcidae insects and antibacterial potential (Deohate & Palaspagar, 2020).
Chemical Reactions and Transformations
Various chemical transformations of pyrimidine derivatives have been explored. For example, the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles has been documented, demonstrating the versatility of these compounds in organic synthesis (Smolobochkin et al., 2019).
Antioxidant, Antimicrobial, and Antitubercular Activities
Pyrimidine-azitidinone analogues, including those structurally related to 2-(Pyridin-3-yl)pyrimidin-4-amine, have been synthesized and evaluated for their antioxidant, in vitro antimicrobial, and antitubercular activities. This highlights the potential of these compounds in medical research and drug development (Chandrashekaraiah et al., 2014).
Ligand Synthesis and Metal Complex Formation
2-(2-Phenylaminopyrimidin-4-yl)pyridines, closely related to 2-(Pyridin-3-yl)pyrimidin-4-amine, have been utilized in C–H activation processes to form N,N,C-coordinated palladium(II) complexes. These studies contribute to the field of coordination chemistry and are significant for the development of new metal-organic frameworks and catalysts (Çayir et al., 2014).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, structurally related to 2-(Pyridin-3-yl)pyrimidin-4-amine, have been synthesized as ligands of the histamine H4 receptor. This research is significant for developing new therapeutics in treating inflammatory and pain-related conditions (Altenbach et al., 2008).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-pyridin-3-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-8-3-5-12-9(13-8)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBDVWRRXXQEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377150 | |
| Record name | 2-(Pyridin-3-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)pyrimidin-4-amine | |
CAS RN |
61310-31-4 | |
| Record name | 2-(Pyridin-3-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(4-iodophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B1303187.png)
![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)
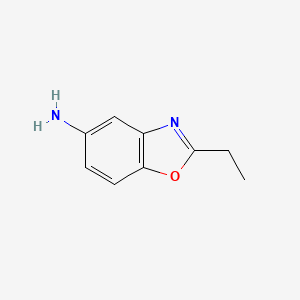

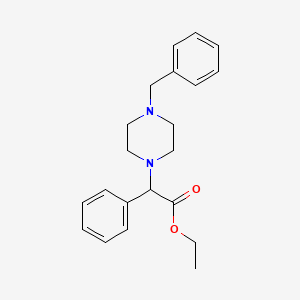
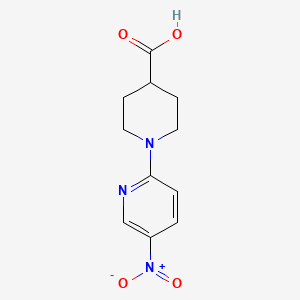
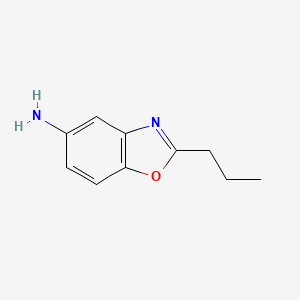
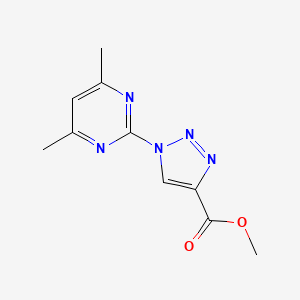

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol](/img/structure/B1303208.png)
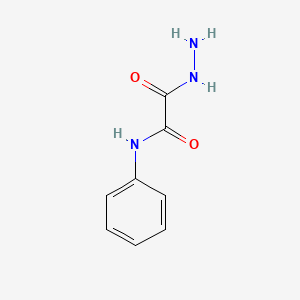
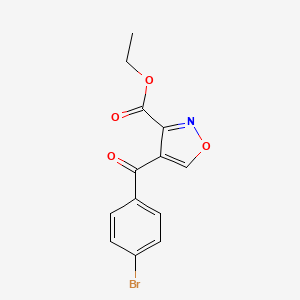
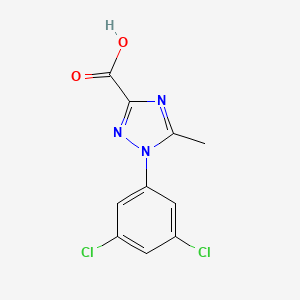
![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1303221.png)